2-(Benzyloxy)-2-(2-naphthyl)acetonitrile
Description
2-(Benzyloxy)-2-(2-naphthyl)acetonitrile, with CAS number 500372-25-8, is a specific chemical entity that embodies several important structural features. guidechem.comsigmaaldrich.com While detailed research exclusively focused on this compound is not extensively publicized, its constituent parts—the cyano group, the naphthyl moiety, and the benzyloxy group—are each of immense interest in the field of chemistry. The strategic combination of these three components suggests its potential utility in various research and development applications.
Below are the key physicochemical properties of the compound:
| Property | Value | Reference |
| CAS Number | 500372-25-8 | guidechem.comsigmaaldrich.comchemicalbook.comechemi.com |
| Molecular Formula | C₁₉H₁₅NO | guidechem.comchemicalbook.com |
| Molecular Weight | 273.33 g/mol | sigmaaldrich.comchemicalbook.com |
| Synonyms | α-(Benzyloxy)-2-naphthaleneacetonitrile, 2-(2-Naphthyl)-2-(phenylmethoxy)acetonitrile | sigmaaldrich.comechemi.com |
| Fluorescence | λex 227 nm; λem 336 nm (in methanol) | sigmaaldrich.com |
| MDL Number | MFCD09752029 | sigmaaldrich.comchemicalbook.com |
The cyano (–C≡N) group, or nitrile, is a cornerstone functional group in modern organic chemistry due to its unique electronic properties and versatile reactivity. researchgate.net As a potent electron-withdrawing group, it significantly influences the electronic structure and reactivity of a molecule. rsc.org
The significance of cyano-substituted compounds is multifaceted:
Versatile Synthetic Intermediates: The nitrile group is a valuable precursor that can be transformed into a wide array of other functional groups, including carboxylic acids, amines, amides, and aldehydes. researchgate.netfiveable.me This versatility makes cyano-containing molecules key building blocks in complex synthetic pathways.
Pharmaceutical and Agrochemical Applications: The incorporation of a cyano group can modulate a molecule's physical and biological properties, such as solubility, metabolic stability, and binding affinity to biological targets. fiveable.me Consequently, this group is a common feature in many pharmaceutical and agrochemical compounds, often contributing to their efficacy and safety profiles. fiveable.menih.gov
Materials Science: Cyano-substituted conjugated molecules are extensively used as active layers in organic light-emitting diodes (OLEDs) and solar cells. rsc.org Their electronic properties are also harnessed in the development of organic sensors, probes, and photoredox catalysts. rsc.org
The naphthyl and benzyloxy groups are prominent structural motifs that impart specific properties to advanced molecules, influencing their conformation, bioactivity, and material characteristics.
Naphthyl Moiety: The naphthalene (B1677914) group, a bicyclic aromatic hydrocarbon, is larger and more sterically demanding than a simple phenyl ring. Its incorporation into a molecular structure has several strategic implications:
Bioactive Molecules: The naphthyl group is a key component in numerous bioactive compounds and pharmaceuticals. acs.org For instance, 2-naphthylacetonitrile (B189437) serves as a crucial intermediate in the synthesis of various drugs, including those for CNS disorders and pain management. google.comgoogle.com The rigid and planar nature of the naphthyl ring can facilitate specific interactions with biological receptors.
Chiral Synthesis: The steric bulk of the naphthyl group can be exploited to control stereochemistry in asymmetric reactions. For example, both 1-naphthyl and 2-naphthyl iodides are effective substrates in nickel-catalyzed reactions to produce chiral tertiary alcohols with high enantioselectivity. acs.org
Photophysical Properties: The extended π-system of naphthalene gives rise to distinct photophysical properties. Naphthyl-containing compounds are often fluorescent and are studied for applications in materials science, such as luminophores. mdpi.com
Benzyloxy Motif: The benzyloxy group (benzyl ether) is also a frequently utilized structural unit in the design of complex molecules.
Protecting Group: In multi-step organic synthesis, the benzyloxy group is often used as a protecting group for alcohols and phenols due to its general stability and the relative ease of its removal under specific conditions.
Bioactivity: Benzocyclobutenes, which can be related to benzyloxy structures, are vital motifs in natural products and bioactive molecules. rsc.org The presence of a benzyl (B1604629) ether can influence a molecule's lipophilicity and its ability to interact with biological systems.
Structural Scaffold: The benzyloxy group provides a flexible yet sterically defined linker, which can be crucial for positioning other functional groups in a precise three-dimensional arrangement, a key aspect in designing molecules for specific functions like catalysis or molecular recognition. nih.gov
Acetonitrile (B52724) (CH₃CN), the simplest organic nitrile, was first prepared in 1847 by the French chemist Jean-Baptiste Dumas. wikipedia.org Initially recognized for its utility as a polar aprotic solvent, its role in synthetic chemistry has evolved significantly over the decades. wikipedia.orgntnu.no
The evolution of acetonitrile and its derivatives in synthesis can be summarized as follows:
From Solvent to Reagent: While still widely used as a solvent for a broad range of reactions and analytical techniques like HPLC, acetonitrile is now increasingly employed as a versatile C₂ building block. ntnu.nomdpi.comnih.gov It can serve as a source of nitrogen or a cyanomethyl group in various transformations. mdpi.comrsc.org
Classical and Modern Reactions: Acetonitrile participates in classical reactions such as condensations with aldehydes and ketones. ntnu.no More recently, modern synthetic methods, including metal-catalyzed and electrochemical reactions, have expanded its utility. mdpi.comresearchgate.net These advanced methods allow for cyanomethylation, cyanation, and the construction of complex nitrogen-containing heterocycles. mdpi.comresearchgate.net
Carbonyl Synthons: Acetonitrile derivatives, particularly 2-aryl acetonitriles, can function as "umpolung" synthons for carbonyl groups. nih.gov This strategy involves the reaction of the acetonitrile anion followed by oxidation to generate a ketone, providing a powerful tool for constructing complex molecular frameworks. nih.gov
Source of Cyanide: In certain reactions, acetonitrile has been developed as a safer and more convenient source of the cyanide group compared to highly toxic reagents like hydrogen cyanide. ntnu.no
The convergence of these distinct areas of chemical science in the structure of this compound makes it a compound of significant academic interest, representing a platform for potential innovation in medicinal chemistry, materials science, and synthetic methodology.
Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-2-yl-2-phenylmethoxyacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO/c20-13-19(21-14-15-6-2-1-3-7-15)18-11-10-16-8-4-5-9-17(16)12-18/h1-12,19H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMXQIWKVZNVSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C#N)C2=CC3=CC=CC=C3C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40440461 | |
| Record name | 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
500372-25-8 | |
| Record name | 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40440461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Benzyloxy 2 2 Naphthyl Acetonitrile and Its Analogues
Stereoselective and Asymmetric Synthesis Approaches
The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry, where the biological activity of a molecule is often dependent on its specific stereochemistry. williams.edu For a molecule like 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile, which possesses a single stereocenter at the carbon bearing the benzyloxy, naphthyl, and nitrile groups, controlling the three-dimensional arrangement of these substituents is paramount. Methodologies to achieve this control include the use of chiral auxiliaries, organocatalysis, and asymmetric functionalization protocols.
Chiral Auxiliary-Mediated Transformations
A well-established strategy for inducing stereoselectivity is the temporary incorporation of a chiral auxiliary into a substrate. wikipedia.org This auxiliary group directs the stereochemical outcome of a subsequent reaction and is later removed. wikipedia.org
One of the most effective classes of chiral auxiliaries is the oxazolidinones, famously developed by David A. Evans. tcichemicals.com In a typical sequence, an achiral carboxylic acid is converted into an N-acyloxazolidinone. Deprotonation of the α-proton with a suitable base, such as sodium bis(trimethylsilyl)amide, generates a rigid Z-enolate, which is chelated to the metal cation. williams.edu The bulky substituent on the oxazolidinone (e.g., a benzyl (B1604629) or isopropyl group) effectively shields one face of the enolate, forcing an incoming electrophile to attack from the less hindered side. williams.edu This approach allows for highly diastereoselective alkylations. For the synthesis of an analogue of the target molecule, one could envision attaching a naphthylacetyl group to a chiral oxazolidinone. Subsequent α-hydroxylation followed by benzylation, or direct α-benzyloxylation, would proceed diastereoselectively. The final step would involve the cleavage of the auxiliary to yield the chiral α-benzyloxy acid, which can then be converted to the target nitrile.
Another approach involves using a chiral benzyl group that functions as both a protecting group and a chiral auxiliary. researchgate.net In studies on α-benzyloxy ketones, chelation-controlled nucleophilic addition of Grignard reagents has been shown to proceed with high diastereoselectivity due to 1,4-asymmetric induction. researchgate.net This principle could be adapted for the synthesis of the target compound, where a chiral benzyloxy group would direct the stereoselective introduction of the cyano group.
Table 1: Common Chiral Auxiliaries and Their Applications
| Chiral Auxiliary | Typical Application | Key Feature | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Forms a rigid chelated enolate, directing electrophilic attack. | williams.edu |
| Camphorsultam | Asymmetric Michael Additions, Claisen Rearrangements | Provides high asymmetric induction, often superior to oxazolidinones in certain reactions. | wikipedia.org |
| (R)- and (S)-1-Amino-2-methoxymethylpyrrolidine (RAMP/SAMP) | Asymmetric Alkylation of Aldehydes and Ketones | Forms chiral hydrazones that undergo highly diastereoselective alkylation. | |
| trans-2-Phenylcyclohexanol | Asymmetric Ene Reactions | Used to form chiral glyoxylate (B1226380) esters for diastereoselective carbon-carbon bond formation. | wikipedia.org |
Organocatalytic Strategies for Enantiocontrol
Organocatalysis, which utilizes small organic molecules to catalyze asymmetric transformations, has emerged as a powerful tool in synthesis, complementing metal-based catalysts and chiral auxiliaries. These catalysts operate through various activation modes, such as forming chiral enamines or iminium ions, or through hydrogen bonding interactions. beilstein-journals.orgresearchgate.net
For substrates containing a naphthalene (B1677914) ring, bifunctional organocatalysts have proven effective. For instance, cinchona alkaloid-derived catalysts bearing a sulfonamide group have been developed to catalyze the asymmetric sulfa-Michael reaction of thiols with trans-chalcone derivatives. beilstein-journals.org The catalyst activates the reactants through hydrogen bonding, orienting them in a chiral environment to achieve high enantioselectivity. A similar strategy could be envisioned for the synthesis of this compound, where an organocatalyst could mediate the enantioselective addition of a cyanide source to a suitably activated naphthyl precursor.
N-Heterocyclic carbenes (NHCs) represent another class of versatile organocatalysts. NHC catalysis has been successfully applied to the asymmetric aminative dearomatization of naphthols, demonstrating that these catalysts can effectively control stereochemistry on fused aromatic systems. researchgate.net Mechanistic studies suggest that substrate activation occurs via a hydrogen-bonding interaction between the naphthol's hydroxyl group and the NHC. researchgate.net This type of activation could potentially be extended to a precursor of the target molecule to facilitate an enantioselective cyanation or functionalization.
Table 2: Examples of Organocatalyzed Asymmetric Reactions on Naphthyl-Containing Substrates
| Reaction Type | Catalyst Type | Substrate Example | Achieved Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Sulfa-Michael Addition | Bifunctional Cinchona/Sulfonamide | Naphthalene-1-thiol + trans-Chalcones | Up to 96% | beilstein-journals.org |
| Aminative Dearomatization | N-Heterocyclic Carbene (NHC) | β-Naphthols | Not specified, but described as enantioselective | researchgate.net |
| Aldol Addition | L-prolinamide | N-1 Benzimidazolyl acetaldehyde (B116499) + Cyclohexanone | 90% | researchgate.net |
Asymmetric Alkylation and Functionalization Protocols
Directly creating the chiral center through asymmetric alkylation or functionalization is a highly efficient strategy. Phase-transfer catalysis (PTC) is a powerful method for achieving such transformations. In PTC, a chiral quaternary ammonium (B1175870) salt shuttles a reactant between an aqueous and an organic phase, facilitating the reaction under mild conditions. nih.gov
Highly enantioselective PTC alkylation of α-acyloxymalonates has been developed using N-spiro chiral quaternary ammonium salts, yielding products with α-tertiary alcohol groups after conversion. lookchem.com This methodology could be adapted for the asymmetric synthesis of this compound. A potential route would involve the alkylation of a 2-naphthylacetonitrile (B189437) precursor with a benzyloxylating agent under chiral phase-transfer conditions.
Alternatively, palladium/copper co-catalyzed systems have enabled the enantio- and diastereodivergent benzylic substitution of benzylic geminal dicarboxylates. nih.gov This advanced method allows for the construction of two adjacent stereocenters with high control. While the target molecule has only one stereocenter, the principles of using dual catalytic systems to control stereoselectivity at a benzylic position are highly relevant.
Stereospecificity in Cycloaddition and Rearrangement Pathways
Stereospecific cycloaddition and rearrangement reactions offer another avenue for constructing complex chiral architectures. While perhaps less direct for synthesizing an acyclic nitrile, these methods are fundamental in stereoselective synthesis and can be used to create precursors with the desired stereochemistry.
For instance, the [2+2] cycloaddition of alkenes with electron-deficient allenes can be rendered catalytic and enantioselective, providing access to cyclobutane (B1203170) rings with high stereocontrol. nih.gov Such bicyclic systems can serve as versatile intermediates that are later functionalized and cleaved to reveal acyclic chiral centers.
Rearrangement reactions can also be controlled by chiral auxiliaries. The asymmetric Claisen rearrangement, for example, has been successfully directed by camphorsultam, demonstrating that sigmatropic shifts can proceed with high stereospecificity. wikipedia.org
Carbon-Carbon Bond Forming Reactions at the Acetonitrile (B52724) α-Position
The α-position of the acetonitrile group is activated by the electron-withdrawing nature of the nitrile, making the α-proton acidic and amenable to deprotonation to form a carbanion. This nucleophilic carbanion is a key intermediate for forming new carbon-carbon bonds.
Nucleophilic Addition and Substitution Reactions
The synthesis of this compound inherently involves the formation of a carbon-carbon bond at the α-position (the C-naphthyl bond) and a carbon-oxygen bond (the C-benzyloxy bond). A common synthetic route to α-arylacetonitriles is the reaction of an arylmethyl halide with a cyanide salt. The synthesis of 2-naphthylacetonitrile, a likely precursor, can be achieved by reacting 2-(bromomethyl)naphthalene (B188764) with potassium cyanide. justia.com
Once the 2-naphthylacetonitrile scaffold is in place, further functionalization at the α-position is possible. Treatment with a strong base, such as sodium hydride in DMF, can deprotonate the α-carbon. google.com The resulting nucleophile can then react with various electrophiles. For the synthesis of the target molecule, this could involve a reaction with an electrophilic source of the "OBn" group.
Kinetic studies of the nucleophilic addition of benzylamines to activated olefins like benzylidene Meldrum's acids in acetonitrile show that such reactions can proceed through a concerted, single-step mechanism involving a hydrogen-bonded cyclic transition state. researchgate.net While not a C-C bond formation, these studies in acetonitrile provide fundamental insights into the mechanisms of nucleophilic additions to activated centers, which is relevant to the reactivity of the α-position of the nitrile. researchgate.netkoreascience.kr Furthermore, nucleophilic addition reactions to the naphthalene ring itself can occur, typically with dearomatization, but this usually requires strong organolithium reagents and specific conditions. nih.gov
Tandem and Cascade Reaction Sequences
Tandem or cascade reactions, in which multiple bond-forming events occur sequentially in a single pot without isolating intermediates, represent a highly efficient strategy for building molecular complexity. 20.210.105nih.gov While a specific, documented tandem synthesis for this compound is not prevalent in the literature, hypothetical pathways can be constructed based on established principles of "borrowing hydrogen" or auto-tandem catalysis. acs.orgrsc.org
One potential cascade approach could commence with the in-situ oxidation of benzyl alcohol to benzaldehyde (B42025), catalyzed by a transition metal complex. This aldehyde intermediate would then undergo a Knoevenagel condensation with 2-naphthylacetonitrile. The resulting α,β-unsaturated nitrile intermediate is subsequently hydrogenated in the same pot by the catalyst, which had "borrowed" hydrogen from the initial alcohol oxidation, to yield the saturated, α-alkylated nitrile. acs.org Such a process offers significant advantages by reducing the number of separate reaction and purification steps, thereby saving time, resources, and minimizing waste. 20.210.105
Another conceptual tandem strategy involves the direct α-hydroxylation of 2-naphthylacetonitrile to form the precursor 2-hydroxy-2-(2-naphthyl)acetonitrile, potentially via oxidation. This intermediate could then undergo an in-situ benzylation in the same reaction vessel, circumventing the need for its isolation and purification before the final etherification step. The development of such one-pot procedures is a key focus in modern organic synthesis for creating complex structures efficiently. liberty.edu
Formation and Manipulation of the Benzyloxy Moiety
The introduction of the benzyloxy group is a critical transformation in the synthesis of the target molecule. This typically involves the etherification of an alcohol precursor, 2-hydroxy-2-(2-naphthyl)acetonitrile. The synthesis of this precursor itself is a key step, achievable through the addition of a cyanide source to 2-naphthaldehyde (B31174). chemguide.co.uk
Optimized Williamson Ether Synthesis Conditions
The Williamson ether synthesis is a classic and robust method for forming ethers, involving the reaction of an alkoxide with an alkyl halide. wikipedia.org In the context of synthesizing this compound, the precursor alcohol, 2-hydroxy-2-(2-naphthyl)acetonitrile, is first deprotonated with a strong base to form the corresponding alkoxide. This nucleophile then attacks an electrophilic benzyl source, such as benzyl bromide or benzyl chloride, in an SN2 reaction to form the desired ether. masterorganicchemistry.com
The efficiency of this reaction is highly dependent on the conditions employed. The choice of base, solvent, and temperature are all critical parameters that must be optimized to maximize yield and minimize side reactions, such as elimination, which can be a competing pathway with sterically hindered secondary alcohols. numberanalytics.comnumberanalytics.com Polar aprotic solvents are often preferred as they enhance the nucleophilicity of the alkoxide. numberanalytics.comnumberanalytics.com
Table 1: Optimized Williamson Ether Synthesis Conditions
| Base | Solvent | Typical Temperature | Key Considerations | Potential Yield |
|---|---|---|---|---|
| Sodium Hydride (NaH) | Tetrahydrofuran (THF) / Dimethylformamide (DMF) | 0 °C to Room Temp | Strong, non-nucleophilic base; generates H₂ gas. Requires anhydrous conditions. | High numberanalytics.com |
| Potassium tert-Butoxide (KOtBu) | Dimethyl Sulfoxide (DMSO) | Room Temp to 60 °C | Very strong, sterically hindered base. Excellent for generating the alkoxide. | Very High numberanalytics.com |
| Potassium Carbonate (K₂CO₃) | Acetone / Acetonitrile | Reflux | Milder base, suitable for substrates sensitive to very strong bases. Often used with a phase-transfer catalyst. | Moderate to High |
| Sodium Hydroxide (B78521) (NaOH) | Water / Phase-Transfer Catalyst (e.g., TBAB) | Varies | Cost-effective but can lead to lower yields due to the presence of water. numberanalytics.com Phase-transfer catalysis is crucial for success. | Variable |
Regioselective Benzylation of Naphthalene and Related Scaffolds
While the title suggests modification of the naphthalene core, in the synthesis of this compound, the critical step is the selective benzylation of the secondary hydroxyl group at the α-position to the nitrile. If the naphthalene scaffold or other parts of the molecule contain additional hydroxyl groups or other base-sensitive functionalities, regioselectivity becomes paramount. Standard Williamson conditions with strong bases like NaH may lack selectivity and cause unwanted side reactions. wikipedia.org
To achieve selective benzylation, milder and more sophisticated reagents can be employed. For instance, the use of benzyl trichloroacetimidate (B1259523) under acidic conditions or reagents like 2-benzyloxy-1-methylpyridinium triflate allows for benzylation under nearly neutral and mild thermal conditions. These methods often exhibit high functional group tolerance, enabling the selective protection of a specific alcohol in a complex molecule without affecting other sensitive groups like phenols or amides.
Synthesis of High-Purity 2-Naphthylacetonitrile Intermediates
Multistep Synthetic Routes from Commercial Precursors
Industrial production of 2-naphthylacetonitrile typically follows one of two main pathways starting from readily available commercial materials.
One prominent route begins with 2'-acetonaphthone. justia.com This ketone is subjected to the Willgerodt-Kindler reaction, which uses sulfur and an amine (like morpholine) to convert the acetyl group into a thioamide, which is subsequently hydrolyzed to yield 2-naphthylacetic acid. This carboxylic acid is then converted into the target nitrile. A patented method describes reacting the 2-naphthylacetic acid with a halogenating agent and sulfamide (B24259) to produce high-purity 2-naphthylacetonitrile. justia.comgoogle.com
A more traditional route starts from 2-methylnaphthalene. googleapis.com This method involves a radical halogenation, typically using N-bromosuccinimide (NBS) under light irradiation, to form 2-(bromomethyl)naphthalene. This activated benzyl halide is then reacted with a cyanide salt, such as potassium or sodium cyanide, in a nucleophilic substitution reaction to afford 2-naphthylacetonitrile. justia.comchemicalbook.com
Table 2: Comparison of Synthetic Routes to 2-Naphthylacetonitrile
| Parameter | Route 1: From 2'-Acetonaphthone | Route 2: From 2-Methylnaphthalene |
|---|---|---|
| Starting Material | 2'-Acetonaphthone | 2-Methylnaphthalene |
| Key Intermediates | 2-Naphthylthioamide, 2-Naphthylacetic Acid | 2-(Bromomethyl)naphthalene |
| Key Reactions | Willgerodt-Kindler Reaction, Hydrolysis, Cyanation | Radical Bromination, Nucleophilic Cyanation |
| Advantages | Avoids highly toxic cyanide gas in later stages; patented high-purity methods exist. justia.com | Often a more direct route in terms of step count. |
| Disadvantages | Involves use of sulfur, which can lead to sulfur-containing impurities. justia.com | Uses toxic cyanide salts directly; radical reactions can sometimes lack selectivity. |
Purity Enhancement and Isolation Techniques
Achieving high purity is essential for pharmaceutical intermediates. Methods for producing 2-naphthylacetonitrile aim for an HPLC purity of 95% or greater, with specific controls on the levels of various naphthalene-based impurities. justia.com
Table 3: Potential Impurities in 2-Naphthylacetonitrile Synthesis
| Impurity Type | Potential Origin |
|---|---|
| Unreacted Starting Material (e.g., 2'-acetonaphthone) | Incomplete Willgerodt reaction |
| Intermediate Species (e.g., 2-naphthylacetic acid) | Incomplete cyanation of the acid |
| Sulfur-containing compounds | Byproducts from the Willgerodt reaction |
| Amide/Thioamide compounds | Incomplete hydrolysis of Willgerodt intermediates |
| Isomeric Naphthalene Compounds | Impurities in starting materials or side reactions |
The purification process for 2-naphthylacetonitrile typically involves a series of workup and isolation steps. After the reaction is complete, the mixture may undergo neutralization to remove acidic or basic reagents. The product can then be isolated from the reaction solvent via techniques like concentration and precipitation. The crude solid is often collected by solid-liquid separation, such as filtration. googleapis.com Further purification to enhance purity is commonly achieved through recrystallization from an appropriate solvent system or by column chromatography to separate the target compound from closely related impurities. chemicalbook.com
Advanced Reaction Conditions and Catalytic Systems
The development of advanced reaction conditions and novel catalytic systems is pivotal in modern organic synthesis. For the preparation of this compound and its analogues, methodologies such as Microwave-Assisted Organic Synthesis (MAOS) and transition metal catalysis represent the forefront of synthetic innovation, enabling rapid and efficient molecular assembly.
Microwave-Assisted Organic Synthesis (MAOS) utilizes microwave irradiation to heat chemical reactions. Unlike conventional heating methods that rely on conduction and convection, MAOS heats the entire volume of the sample simultaneously through dielectric heating, which involves the interaction of the microwave field with polar molecules (dipolar polarization) and ionic species (ionic conduction). researchgate.net This technique often leads to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purities. researchgate.netugm.ac.id The efficiency of microwave heating is dependent on the polarity of the solvent, with high-dielectric solvents like ethanol, acetonitrile, and DMF being particularly effective. chemicaljournals.com
While a specific MAOS protocol for this compound is not prominently documented, the application of this technology to the synthesis of related structures underscores its potential. For instance, MAOS has been successfully employed in the rapid synthesis of 5-alkoxyoxazoles from nitriles and α-hydroxy esters. acs.orgacs.org This demonstrates the compatibility of the nitrile functional group and the formation of alkoxy structures under microwave conditions. Similarly, microwave-assisted benzyl-transfer reactions have been shown to proceed smoothly, reducing reaction times from hours to minutes while maintaining excellent yields, a process directly relevant to the introduction of the benzyloxy group. researchgate.net
The key advantages of applying MAOS to the synthesis of compounds like this compound would include:
Accelerated Reaction Rates: Significant reduction in the time required for steps such as the benzylation of the hydroxyl group or the cyanation step.
Improved Yields: Minimization of side product formation due to shorter reaction times and uniform heating. researchgate.net
Enhanced Efficiency: Rapid optimization of reaction conditions. at.ua
Green Chemistry: Reduced energy consumption and the potential for solvent-free reactions align with the principles of sustainable chemistry. researchgate.net
The table below summarizes findings from related microwave-assisted syntheses, illustrating the general conditions and advantages of the MAOS approach.
| Reaction Type | Reactants | Catalyst/Conditions | Time | Yield | Reference |
| Crossed Aldol Condensation | Benzaldehyde, Cyclohexanone | NaOH, Microwave Irradiation | 2 min | 100% | ugm.ac.id |
| Hydrolysis | Benzyl chloride, Water | Microwave Irradiation | 3 min | 97% | chemicaljournals.com |
| Pyrrole Synthesis | α,β-unsaturated nitroalkanes, Amines | Al2O3, Microwave Irradiation | 15 min | 71-86% | at.ua |
| Benzylation | Alcohols, 2-Benzyloxy-1-methylpyridinium triflate | PhCF3, 120°C (MW) | 20 min | Good to Excellent | researchgate.net |
This table presents data from syntheses of related structures to illustrate the potential of MAOS.
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The construction of this compound and its analogues can be effectively achieved through various transition metal-catalyzed cross-coupling reactions, particularly for the crucial cyanation step.
Nickel-Catalyzed Cyanation: Nickel catalysis offers a cost-effective and efficient method for cyanation. Research has demonstrated the successful cyanation of benzylic pivalate (B1233124) esters using an air-stable Ni(II) precatalyst with zinc cyanide (Zn(CN)₂) as the cyanide source. researchgate.net This method is directly applicable to the synthesis of benzylic nitriles and was used in an efficient synthesis of (±)-naproxen, a molecule containing the same 2-naphthyl moiety present in the target compound. researchgate.net This highlights the robustness of nickel catalysis for functionalizing naphthyl-containing substrates.
Copper-Catalyzed Cyanation: Copper catalysts are also highly effective for cyanation reactions. An advanced approach involves the enantioselective cyanation of benzylic C–H bonds via a copper-catalyzed radical relay mechanism. nih.gov This method can install a cyano group directly onto a benzylic position adjacent to a naphthalene ring with excellent site selectivity and enantioselectivity (up to 98% ee). nih.gov Such a strategy represents a powerful tool for creating chiral analogues of this compound.
Palladium-Catalyzed Reactions: Palladium catalysis is widely used for creating complex molecular architectures. For the synthesis of analogues, palladium-catalyzed enantioselective (2-naphthyl)methylation of azaarylmethyl amines has been developed to produce enantioenriched products with yields up to 80% and enantioselectivities up to 93% ee. nsf.gov While not a direct synthesis of the target nitrile, this method constructs the core chiral (2-naphthyl)methyl structure. Furthermore, a dual Pd/Cu catalytic system has been developed for the enantio- and diastereodivergent substitution of benzylic geminal dicarboxylates, allowing for the synthesis of all four stereoisomers of benzylic alcohol derivatives, which are direct precursors to the corresponding nitriles. nih.gov
The table below summarizes key research findings in the transition metal-catalyzed synthesis of structures related to this compound.
| Catalyst System | Substrate Type | Key Transformation | Product | Yield / Selectivity | Reference |
| Ni(II)/Zn(CN)₂ | Benzylic pivalate ester | De-esterificative cyanation | Benzylic nitrile | Not specified | researchgate.net |
| Copper/Chiral Ligand | Alkylarene (naphthyl derivative) | Enantioselective C-H cyanation | Chiral benzylic nitrile | 72-91% / 96-97% ee | nih.gov |
| Pd₂(dba)₃/Ligand | Azaarylmethyl amine, naphthalen-2-ylmethyl pivalate | Enantioselective (2-naphthyl)methylation | Chiral (2-naphthyl)methyl amine | 71-80% / 90-93% ee | nsf.gov |
| Pd/Cu Dual Catalysis | Benzyl geminal dicarboxylate, Imino ester | Stereodivergent benzylic substitution | Chiral benzylic alcohol derivative | up to 94% / >20:1 dr, >99% ee | nih.gov |
This table presents data from transition metal-catalyzed syntheses of related compounds, demonstrating advanced methods for assembling the core structure.
Mechanistic Investigations of Reactions Involving 2 Benzyloxy 2 2 Naphthyl Acetonitrile Motifs
Elucidation of Reaction Pathways and Intermediate Species
The intricate reactivity of molecules centered around the 2-(benzyloxy)-2-(2-naphthyl)acetonitrile core is governed by the interplay of its functional groups—the nitrile, the benzyloxy ether, and the naphthyl aromatic system. Understanding the precise reaction pathways and the transient species formed during its transformations is critical for controlling reaction outcomes.
The nitrile group in the this compound framework can be oxidized to a nitrile oxide, a classic 1,3-dipole. This species is a versatile precursor for [3+2] cycloaddition (32CA) reactions, a powerful method for constructing five-membered heterocyclic rings like isoxazolines. ias.ac.in Theoretical studies, particularly those using Molecular Electron Density Theory (MEDT), have been instrumental in elucidating the mechanisms of these reactions. ias.ac.inresearchgate.net
The 32CA reaction of a nitrile oxide, such as one derived from the title compound, with an alkene (dipolarophile) is typically a concerted, though often asynchronous, process. ias.ac.inmdpi.com The regioselectivity of the addition is dictated by the electronic properties of both the nitrile oxide and the dipolarophile. Analysis of conceptual DFT reactivity indices, such as electrophilicity (ω) and nucleophilicity (N), helps predict the flow of electron density during the reaction. ias.ac.in For instance, in the reaction between a nitrile oxide and an electron-rich alkene, the nitrile oxide acts as the electrophile. researchgate.net The reaction proceeds through a zwitterionic-type (zw-type) mechanism, where the formation of the two new single bonds is asynchronous. ias.ac.in
The regiochemistry (e.g., formation of 4- vs. 5-substituted isoxazolines) is determined by the most favorable interaction between the nucleophilic and electrophilic centers of the reactants. mdpi.com The table below, based on data from analogous acetonitrile (B52724) N-oxide systems, illustrates how reactivity indices can predict reaction behavior.
Table 1: Representative DFT Reactivity Indices for a [3+2] Cycloaddition Reaction
| Species | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) | Classification |
|---|---|---|---|---|---|
| Acetonitrile N-oxide | -3.65 | 6.18 | 1.08 | 2.39 | Marginal Electrophile, Poor Nucleophile |
| 2,5-dimethyl-2H- ias.ac.innih.govrsc.orgdiazaphosphole | -3.00 | 5.76 | 0.78 | 2.76 | Strong Electrophile, Moderate Nucleophile |
Data derived from studies on similar nitrile oxide systems. ias.ac.in
This analysis indicates that the reaction pathway with the lowest activation free energy will be strongly favored, leading to high chemo- and regioselectivity, a finding that aligns with experimental results in related systems. ias.ac.in
The naphthyl group in this compound makes it a candidate for photo-induced reactions. Upon irradiation, molecules containing a benzylic ether linkage can undergo cleavage. lookchem.com Furthermore, the presence of a chromophore adjacent to a carbonyl group can lead to rearrangements. A relevant analogue is the photo-Favorskii rearrangement, observed in p-hydroxyphenacyl (pHP) compounds, which are used as phototriggers. nih.gov This reaction proceeds via an excited triplet state, leading to substrate release. nih.gov While the title compound lacks the keto group of pHP systems, a similar photo-induced rearrangement involving the benzyloxy group could be envisioned under specific conditions, potentially leading to cleavage of the benzyl (B1604629) group.
More directly relevant is the phenomenon of Excited State Proton Transfer (ESPT), a well-documented process for naphthol derivatives. osti.govnih.gov The naphthyl moiety can be considered a precursor to a naphthol-like structure if the molecule undergoes metabolic or synthetic modification. Upon photoexcitation, the acidity of naphthols increases dramatically. nih.gov For example, the pKa of 1-naphthol (B170400) drops from ~9.4 in the ground state to ~0.5 in the excited state. nih.gov This photoacid behavior is due to charge redistribution in the excited state. For a naphthol derivative containing an electron-withdrawing group, such as an isocyano or cyano group, the acidity in both the ground and excited states is further enhanced. nih.gov This process can be monitored by observing dual fluorescence: one emission band from the neutral molecule and a second, red-shifted band from the deprotonated anion formed after ESPT. nih.gov
Table 2: Photophysical Properties of a Related Naphthol Derivative (5-isocyanonaphthalene-1-ol)
| Solvent | Quantum Yield (Φ_F_) | pKa (Ground State) | pKa* (Excited State) |
|---|---|---|---|
| Tetrahydrofuran (THF) | 0.69 | 8.4 ± 0.3 | 0.9 ± 0.7 |
| N,N-Dimethylformamide (DMF) | 0.07 |
Data adapted from a study on 5-isocyanonaphthalene-1-ol (ICOL) to illustrate the principles of ESPT in functionalized naphthyl systems. nih.gov
Arylnitrenium ions (Ar-N⁺-R) are highly reactive electrophilic intermediates implicated in various chemical and biological processes. clockss.orgresearchgate.net These ions can be generated from suitable precursors, such as N-arylaminodiazonium ions or through the decomposition of aryl azides. rsc.orgclockss.org A derivative of this compound, for example one bearing an azide (B81097) or a protected amino group on the naphthyl or benzyl ring, could serve as a precursor to an arylnitrenium ion.
Once formed, the arylnitrenium ion is a powerful electrophile capable of intramolecular cyclization by attacking an electron-rich position on an adjacent aromatic ring. clockss.org For a hypothetical precursor derived from the title compound, this could involve the nitrenium ion centered on the naphthyl ring cyclizing onto the benzyl ring, or vice versa. The regioselectivity of this cyclization is governed by the stability of the resulting intermediate carbocation. Such reactions are often catalyzed by strong acids like trifluoromethanesulfonic acid (TFMSA). clockss.org Theoretical studies on related systems show that the excited state of a photoprecursor can partition to generate both singlet and triplet state nitrenium ions, each with distinct reactivity. researchgate.net
The central carbon atom of this compound is a quaternary chiral center. Its synthesis in an enantiomerically pure form requires sophisticated methods of stereochemical control. Asymmetric synthesis strategies often rely on either chiral catalysts or chiral auxiliaries to control the facial selectivity of a key bond-forming step. thieme-connect.denih.gov
For reactions involving the formation of this chiral center, such as the alkylation of a 2-(2-naphthyl)acetonitrile anion, a chiral phase-transfer catalyst or a chiral ligand complexed to the counter-ion could be employed to induce asymmetry. Alternatively, a chiral auxiliary, covalently attached to the molecule, can direct the approach of an incoming electrophile. For example, remote sulfinyl groups have been shown to be highly effective in controlling the stereoselectivity of reactions at benzylic positions. researchgate.net
In reactions where the naphthyl group itself participates, such as atroposelective arylation reactions involving 2-naphthols, chiral phosphoric acids have proven to be excellent catalysts. researchgate.net These bifunctional catalysts can activate the electrophile and organize the transition state through hydrogen bonding, leading to high enantioselectivity. researchgate.net A similar catalytic approach could be envisioned for reactions involving derivatives of the title compound to control the stereochemistry.
Kinetic and Thermodynamic Profiling of Key Transformations
The feasibility and rate of reactions involving this compound are determined by their kinetic and thermodynamic profiles. Kinetic studies measure reaction rates and how they are influenced by factors like concentration and temperature, while thermodynamic studies assess the relative stability of reactants and products.
For cycloaddition reactions, DFT calculations can provide the relative free energies of the different possible reaction pathways and their associated transition states (TS). ias.ac.in The pathway with the lowest activation free energy (ΔG‡) will be the kinetically favored one. For example, in a competitive 32CA reaction, a difference of a few kcal/mol in ΔG‡ is sufficient to ensure the formation of a single product, explaining the high selectivity observed experimentally. ias.ac.in
Kinetic studies on the reaction of 2-(bromoacetyl)naphthalene with isopropylamine (B41738) revealed that the reaction follows second-order kinetics. rsc.org The rate constants for such nucleophilic substitution reactions are highly dependent on the solvent, as detailed in the next section.
Table 3: Representative Kinetic Data for Related Naphthalene (B1677914) Systems
| Reaction | Reactants | Solvent | Rate Constant (k) | Activation Parameter |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-(bromoacetyl)naphthalene + isopropylamine | Dioxan | 1.8 x 10⁻⁴ L mol⁻¹ s⁻¹ | - |
| Nucleophilic Substitution | 2-(bromoacetyl)naphthalene + isopropylamine | Acetonitrile | 3.0 x 10⁻³ L mol⁻¹ s⁻¹ | - |
| Photorelease | Fluoro p-hydroxyphenacyl GABA derivative | H₂O | k_r ≈ 8 x 10⁷ s⁻¹ | Φ_dis ≈ 0.20 |
Data adapted from studies on 2-(bromoacetyl)naphthalene rsc.org and p-hydroxyphenacyl systems nih.gov to illustrate kinetic parameters.
Role of Solvent Effects and Catalyst Influence on Reaction Selectivity and Rate
The choice of solvent and the use of catalysts are paramount in directing the course of chemical reactions, influencing both their rate and selectivity.
Solvent Effects: Solvents can significantly alter reaction rates by stabilizing or destabilizing reactants, transition states, and products. For bimolecular nucleophilic substitution (S_N2) reactions in acetonitrile, for example, the solvent has been shown to exert both a polarizing effect, which lowers the activation barrier, and a solvation effect, which can increase it by stabilizing the reactants. nih.gov In the reaction between 2-(bromoacetyl)naphthalene and an amine, the reaction rate does not correlate with the solvent's dielectric constant but rather with the thermodynamic activity of the naphthalene reactant, highlighting the complexity of solvent influence. rsc.org In ESPT reactions, polar and protic solvents can facilitate proton transfer from the excited state of a naphthol derivative to a solvent molecule. osti.govnih.gov
Catalyst Influence: Catalysts accelerate reactions by providing an alternative pathway with a lower activation energy. In the context of cycloadditions involving D-A cyclopropanes and 2-naphthols, a Brønsted acid like TfOH can catalyze a domino ring-opening/cyclization sequence to form naphthalene-fused cyclopentanes. frontiersin.org Lewis acids, such as Cu(II) ions, are known to be effective catalysts for Diels-Alder reactions in aqueous media, often providing significantly higher rate enhancements than Brønsted acids. academie-sciences.fr For asymmetric reactions, as discussed previously, chiral catalysts are essential for achieving stereochemical control, guiding the reaction toward the desired enantiomer. researchgate.net
Table 4: Impact of Solvent on the Rate of a Nucleophilic Substitution Reaction
| Solvent | Dielectric Constant (ε) | Rate Constant (k_rel_) |
|---|---|---|
| Dioxan | 2.2 | 1.0 |
| Benzene | 2.3 | 2.2 |
| Chloroform | 4.8 | 13.9 |
| Acetonitrile | 37.5 | 16.7 |
| Nitromethane | 35.9 | 36.1 |
Relative rate data for the reaction of 2-(bromoacetyl)naphthalene with isopropylamine, normalized to the rate in dioxan. rsc.org
This table demonstrates the profound impact of the solvent environment on reaction kinetics, where rates can vary by more than an order of magnitude.
Identification of By-products and Their Formation Mechanisms
Hydrolytic By-products
Under aqueous acidic or basic conditions, the primary site of reaction is the nitrile group. The hydrolysis proceeds in a stepwise manner, initially forming the corresponding amide, which can then be further hydrolyzed to a carboxylic acid.
2-(Benzyloxy)-2-(2-naphthyl)acetamide: This amide is the initial product of nitrile hydrolysis. The reaction is catalyzed by either acid or base. In basic hydrolysis, a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile, and subsequent protonation leads to an imidic acid, which tautomerizes to the more stable amide. libretexts.orgyoutube.com In acidic conditions, the nitrile nitrogen is protonated, enhancing the electrophilicity of the carbon for attack by water, eventually leading to the amide after tautomerization. libretexts.orgyoutube.com
2-(Benzyloxy)-2-(2-naphthyl)acetic acid: Prolonged exposure to hydrolytic conditions will convert the intermediate amide into the corresponding carboxylic acid and ammonia (B1221849) (or ammonium (B1175870) ion). pressbooks.pubchemistrysteps.com This step also proceeds via nucleophilic acyl substitution at the amide carbonyl.
Cleavage of the Benzyloxy Group
The benzyloxy group can be cleaved under several conditions, leading to by-products resulting from the separation of the benzyl and the 2-naphthylacetonitrile (B189437) moieties.
Toluene (B28343) and 2-Hydroxy-2-(2-naphthyl)acetonitrile: Catalytic hydrogenolysis, a common method for cleaving benzyl ethers, involves the use of hydrogen gas and a palladium catalyst (Pd/C). This reaction reductively cleaves the C-O bond of the ether, producing toluene and the corresponding alcohol, 2-hydroxy-2-(2-naphthyl)acetonitrile. youtube.comyoutube.com This reaction is typically clean and high-yielding.
Benzaldehyde (B42025) and 2-Hydroxy-2-(2-naphthyl)acetonitrile: Oxidative cleavage of the benzyl ether can be achieved using various oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or certain oxoammonium salts. researchgate.netacs.orgcdnsciencepub.com The mechanism generally involves a hydride abstraction from the benzylic carbon of the ether, leading to an oxonium ion intermediate which is then hydrolyzed to yield benzaldehyde and the alcohol.
Benzoic Acid: If a strong oxidizing agent is used or if there is an excess of the oxidant, the initially formed benzaldehyde can be further oxidized to benzoic acid. acs.orgproquest.comorganic-chemistry.org Similarly, the alcohol by-product can also undergo further oxidation.
Decomposition By-products
The structural similarity of this compound to a protected mandelonitrile (B1675950) suggests a potential decomposition pathway analogous to cyanohydrin cleavage.
2-Naphthaldehyde (B31174) and Benzyl Cyanide: Mandelonitrile and its derivatives can decompose into an aldehyde and a cyanide source. wikipedia.org In a retro-Strecker type reaction, particularly under basic conditions, this compound could potentially decompose to form 2-naphthaldehyde and benzyl cyanide.
Thermal Decomposition Products
At elevated temperatures, homolytic cleavage of the ether bond can occur.
Benzyl and Naphthyloxy Radicals: Thermal rearrangement of benzyl aryl ethers can proceed via homolytic fission of the ether bond to generate benzyl and aryloxy radicals. lookchem.com In the case of this compound, this would lead to a benzyl radical and a 2-(cyano)-2-(2-naphthyl)oxy radical. These highly reactive species can then lead to a complex mixture of rearranged and coupled products. lookchem.comacs.org
The formation of these by-products is highly dependent on the specific reaction conditions employed. A summary of potential by-products and their formation mechanisms is provided in the table below.
Interactive Data Table: By-products in Reactions of this compound
| By-product Name | Molecular Formula | Formation Mechanism | Reaction Condition |
| 2-(Benzyloxy)-2-(2-naphthyl)acetamide | C₁₉H₁₇NO₂ | Nitrile Hydrolysis | Acidic or Basic Hydrolysis |
| 2-(Benzyloxy)-2-(2-naphthyl)acetic acid | C₁₉H₁₆O₃ | Nitrile and Amide Hydrolysis | Strong Acidic or Basic Hydrolysis |
| Toluene | C₇H₈ | Reductive Cleavage of Benzyl Ether | Catalytic Hydrogenolysis (H₂/Pd-C) |
| 2-Hydroxy-2-(2-naphthyl)acetonitrile | C₁₂H₉NO | Cleavage of Benzyl Ether | Hydrogenolysis or Oxidative Cleavage |
| Benzaldehyde | C₇H₆O | Oxidative Cleavage of Benzyl Ether | Oxidation (e.g., DDQ, NBS) |
| Benzoic Acid | C₇H₆O₂ | Oxidation of Benzaldehyde | Strong or Excess Oxidant |
| 2-Naphthaldehyde | C₁₁H₈O | Decomposition | Retro-Strecker Reaction |
| Benzyl Cyanide | C₈H₇N | Decomposition | Retro-Strecker Reaction |
Applications in Advanced Organic Synthesis and Chemical Biology
Strategic Use as a Versatile Building Block in Complex Molecule Synthesis
The intrinsic reactivity of 2-(benzyloxy)-2-(2-naphthyl)acetonitrile, stemming from its distinct functional groups, makes it a valuable synthon for constructing elaborate molecular architectures. The electron-rich naphthyl group and the reactive nitrile function are key to its utility in synthesizing both heterocyclic systems and extended carbon frameworks.
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science, and molecules containing a naphthyl unit are of significant interest. nih.gov While direct use of this compound is a specialized application, its structural components are instrumental in established synthetic strategies. Compounds with similar functionalities, such as benzoylacetonitriles, are recognized as versatile intermediates for creating five-membered heterocycles due to the reactivity of their nitrile and adjacent functional groups. tubitak.gov.tr This class of molecules can undergo cyclization reactions to form a wide array of heterocycles, including pyrroles, furans, and pyrazoles. tubitak.gov.tr
Furthermore, the 2-naphthyl moiety itself is a common starting point in multicomponent reactions designed to build diverse nitrogen and oxygen-containing heterocyclic frameworks. nih.govresearchgate.net The nitrile group of a naphthyl-acetonitrile derivative can be a key participant in these reactions. For instance, photocatalytic methods have been developed for the cyanomethylarylation of alkenes, a process that successfully creates complex nitrogenous heterocycles like indolines and benzoindolines from precursors containing naphthalene (B1677914) rings. beilstein-journals.org The nitrile group on a naphthalene-like core is a well-established anchor for constructing fused heterocyclic systems, such as pyrimido[4′,5′: 4,5]thieno[2,3-c] researchgate.netechemi.comnaphthyridine. researchgate.net
Table 1: Examples of Heterocyclic Systems Synthesized from Related Precursors
| Precursor Type | Resulting Heterocycle(s) | Synthetic Approach | Reference |
|---|---|---|---|
| Benzoylacetonitriles | Pyrroles, Furans, Pyrazoles | Cyclization Reactions | tubitak.gov.tr |
| 2-Naphthol (B1666908) | Diverse N/O-Containing Heterocycles | Multicomponent Reactions | nih.govresearchgate.net |
| N-Arylallylamines with Naphthalene Ring | Benzoindolines | Heterogeneous Photocatalysis | beilstein-journals.org |
| Naphthyridine-carbonitrile | Fused Triazoles, Pyrimidines | Multi-step Synthesis | researchgate.net |
The nitrile functional group is a powerful tool for carbon-carbon bond formation, enabling the incorporation of the this compound scaffold into larger, more complex molecules. The photocatalytic cyanomethylarylation of alkenes using acetonitrile (B52724) is a direct example of a chain-extension reaction that forges a new C-C bond, yielding valuable products like cyano-substituted oxindoles. beilstein-journals.org This protocol demonstrates the synthetic utility of the cyanomethyl group in building molecular complexity. beilstein-journals.org
The nitrile group can also be chemically transformed into other functional groups that are staples of chain-extension chemistry. For example, hydrolysis of the nitrile would yield a carboxylic acid, which can then be used in amide bond formation or other coupling reactions. Alternatively, reduction of the nitrile would produce a primary amine, another key functional handle for elongation strategies. These transformations open pathways to a wide range of derivatives, allowing the naphthyl-containing core to be integrated into peptides, polymers, or other advanced molecular structures.
Development and Application of Derivatization Reagents
Beyond its role as a structural precursor, the unique characteristics of this compound lend themselves to the development of specialized reagents for analytical chemistry and chemical biology.
In chiral analysis, derivatizing agents are often used to react with enantiomeric mixtures, converting them into diastereomers that can be more easily separated and quantified by techniques like chromatography or NMR spectroscopy. Given that this compound possesses a chiral center, its enantiopure forms could theoretically be used for this purpose. However, specific research findings detailing its application as a chiral derivatization reagent for enantiomeric purity assessment were not prominent in the reviewed literature.
Bioconjugation, the process of linking molecules to biomacromolecules like proteins, is essential for creating diagnostic tools and therapeutic agents. rsc.org Cysteine-specific labeling is a particularly powerful strategy due to the unique reactivity of the thiol side chain. Research in this area has led to the development of reagents such as benzyl (B1604629) isothiocyanates, which can be attached to fluorescent dyes and used to selectively label cysteine residues on proteins, including antibodies like trastuzumab. rsc.org
By analogy, the this compound scaffold presents an attractive platform for designing new chemical biology probes. The benzyloxy and naphthyl groups could be functionalized with reporter tags (e.g., fluorophores) or reactive moieties designed to target specific amino acid residues. The core structure could be modified to enhance selectivity and reactivity, potentially leading to novel probes for protein labeling and activity-based profiling, paralleling the successful application of other benzyl-containing reagents in chemical biology. rsc.org
Role in Photoremovable Protecting Group (PPG) Chemistry
Photoremovable protecting groups (PPGs), or "caged compounds," are a vital tool in chemical biology, enabling researchers to control the release of bioactive molecules with high spatial and temporal precision using light. psu.edu The design of an effective PPG relies on a chromophore that absorbs light at a suitable wavelength (typically >300 nm to avoid biological damage) and undergoes a clean, high-yield photochemical reaction to release the active substance. psu.edu
The structure of this compound is analogous to established photolabile systems, such as benzoin (B196080) derivatives. harvard.edu Benzoin esters, which contain a core structure similar to the subject compound, have been successfully employed as PPGs that are sensitive to UV light. harvard.edu In these systems, the aromatic moiety acts as the chromophore. Upon photoexcitation, a chemical reaction is initiated that leads to the cleavage of a benzylic C-O bond, releasing the protected molecule. harvard.eduacs.org
Given this precedent, this compound possesses the key features required for a potential PPG:
A Chromophore: The 2-naphthyl group can absorb UV light.
A Photolabile Bond: The benzylic carbon-oxygen bond of the benzyloxy group is a candidate for photochemical cleavage.
Irradiation of a molecule where a substrate is linked via the benzyloxy group could trigger the release of the substrate, with the naphthylacetonitrile portion acting as the spent cage. The p-hydroxyphenacyl (pHP) group is another prominent PPG that undergoes skeletal rearrangement upon photorelease, highlighting the diverse mechanisms available in PPG chemistry. acs.org The development of this compound and its derivatives could therefore offer a new class of PPGs, expanding the toolkit for photocontrolled release applications.
Table 2: Summary of Applications and Potential Roles
| Application Area | Specific Use / Role | Key Structural Features | Supporting Principle / Analogy |
|---|---|---|---|
| Organic Synthesis | Precursor to Naphthyl-Heterocycles | Naphthyl group, Nitrile function | Reactivity similar to benzoylacetonitriles and use of 2-naphthol in multicomponent reactions. tubitak.gov.trresearchgate.net |
| Organic Synthesis | Carbon Framework Extension | Nitrile group (convertible to -COOH, -NH2) | Established transformations of nitriles for C-C bond formation. beilstein-journals.org |
| Chemical Biology | Bioconjugation Probe (Potential) | Benzyloxy and Naphthyl groups | Analogy to benzyl isothiocyanates used for cysteine labeling. rsc.org |
| Photochemistry | Photoremovable Protecting Group (Potential) | Naphthyl chromophore, Labile benzylic C-O bond | Structural analogy to photolabile benzoin esters. harvard.edu |
Design and Mechanism of Naphthyl-Based Caged Compounds
The design of a caged compound centers on a photolabile protecting group (PPG) that is stable under physiological conditions but cleaves upon irradiation with a specific wavelength of light, releasing the active molecule. The naphthyl group, a key component of this compound, is a well-established chromophore in photochemistry. Its derivatives have been explored as components of PPGs due to their distinct absorption properties.
The general mechanism for many photolabile compounds involves a photochemical reaction that leads to the cleavage of a covalent bond, thereby "uncaging" the substrate. For a compound like this compound, which possesses a benzyloxy group attached to a carbon bearing a naphthyl and a nitrile group, a potential photolytic cleavage mechanism could involve the heterolytic cleavage of the benzylic C-O bond. Upon absorption of light, the naphthyl moiety would act as the light-harvesting antenna, transferring energy to the benzylic ether linkage. This could lead to the formation of a stabilized carbocation and a benzyl alkoxide, or a radical-based mechanism, ultimately releasing an attached biological substrate.
The efficiency of such a process would depend on several factors, including the quantum yield of the photocleavage reaction and the stability of the resulting photoproducts. Ideally, the byproducts of the uncaging process should be non-toxic and not interfere with the biological system under investigation.
Photolytic Release Strategies for Biological Substrates
The application of caged compounds is particularly valuable in the study of dynamic biological processes, such as neurotransmission and cell signaling. By attaching a biological substrate, such as a neurotransmitter or a second messenger, to a PPG like a derivative of this compound, researchers could, in theory, control its release with high precision.
For instance, a carboxylic acid-containing neurotransmitter like glutamate (B1630785) or GABA could be esterified with the hydroxyl group of a modified 2-(hydroxy)-2-(2-naphthyl)acetonitrile scaffold. Irradiation would then cleave this ester bond, releasing the neurotransmitter in its active form. Similarly, other important biological molecules like ATP or cyclic nucleotides could potentially be caged using this scaffold.
While specific data on the use of this compound for these purposes is not available in the reviewed literature, the general principles of caged compound design suggest its potential utility. The development of such naphthyl-based caged compounds would require extensive research to characterize their photochemical properties, including their absorption spectra, quantum yields of photolysis, and the kinetics of substrate release. Furthermore, their biological inertness prior to photolysis and the biological activity of the released substrate would need to be rigorously validated.
Broader Research Impact and Future Perspectives
Contribution to the Synthesis of Active Pharmaceutical Ingredients (APIs) and Intermediates
The core structure of 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile, which features both naphthyl and benzyloxy groups, is a recognized pharmacophore in medicinal chemistry. This makes the compound a valuable intermediate for creating complex pharmaceutical products. sigmaaldrich.combldpharm.com
The naphthalene (B1677914) moiety is a key structural component in numerous bioactive compounds and approved drugs, demonstrating a wide range of pharmacological activities including antimicrobial and anticancer properties. mdpi.comijpsjournal.comnih.gov Researchers actively design and synthesize novel compounds built upon the naphthalene scaffold to explore new therapeutic agents. chemistryviews.orgbohrium.comnih.gov The planar nature of the naphthalene ring allows it to effectively intercalate with DNA, a mechanism that is crucial for the biological activity of many naphthyl-containing drugs. nih.gov
The benzyloxy group is also a significant pharmacophore and a common feature in drug design. nih.gov It is frequently used as a stable protecting group for alcohols and phenols during complex organic syntheses, as it is resilient to both acidic and basic conditions. nih.govchem-station.com The strategic introduction of a benzyloxy group can enhance the biological activity of a molecule, as seen in studies of chalcone (B49325) derivatives where its presence improved the inhibition of enzymes like monoamine oxidase B (MAO-B), which is relevant for neurodegenerative diseases. nih.gov
Given these precedents, this compound represents a promising starting material for generating novel drug scaffolds that combine the beneficial properties of both the naphthalene and benzyloxy moieties.
In the industrial production of pharmaceuticals, intermediates that are both versatile and can be produced in high purity are essential. The closely related compound, 2-naphthylacetonitrile (B189437), is a well-established precursor in the synthesis of various APIs. google.comgoogle.com It is particularly valuable for producing drugs targeting central nervous system (CNS) disorders, such as depression, anxiety, and neurodegenerative diseases like Parkinson's and Alzheimer's. google.comchemicalbook.com
For instance, 2-naphthylacetonitrile is a key starting material for the synthesis of (1R,5S)-1-(naphthalen-2-yl)-3-azabicyclo[3.1.0]hexane, an important pharmaceutical compound. google.comgoogle.comjustia.com Patented industrial methods focus on producing high-purity 2-naphthylacetonitrile, often starting from 2'-acetonaphthone via the Willgerodt reaction, to ensure the safety and efficacy of the final drug product. google.comgoogle.comjustia.com The development of these scalable synthesis routes underscores the industrial importance of this chemical family.
The structure of this compound makes it an advanced derivative, potentially streamlining synthetic pathways that require both the naphthylacetonitrile core and a benzyloxy group, thereby offering an efficient route to complex pharmaceutical precursors.
Development of Advanced Materials and Functional Dyes in Research Contexts
Beyond pharmaceuticals, this compound is categorized as a multifunctional dye, indicating its potential utility in the development of advanced materials for optical and electronic applications. medchemexpress.comcaltagmedsystems.co.uk
Naphthalene-based compounds are widely recognized for their attractive photophysical properties and are frequently used to create fluorescent probes for biological imaging. researchgate.net These probes are essential tools for observing cell structures, tracking biomolecules, and monitoring biological processes in real-time. medchemexpress.comcaltagmedsystems.co.uknih.gov For example, specific naphthalene-based fluorescent probes have been developed to detect and image glutathione (B108866) in living cells, which has diagnostic potential for diseases like sepsis. nih.gov
The research in this area focuses on designing dyes that are not only bright and stable but also targeted to specific organelles or biomolecules. Naphthalimide derivatives, for instance, have been synthesized to create photostable probes that specifically stain lipid droplets within living cells. mdpi.com The inherent fluorescence of the naphthalene core in this compound (λem 336 nm) suggests its potential as a scaffold for developing new probes for cellular and subcellular imaging. sigmaaldrich.com
Dye-sensitized solar cells (DSSCs) represent a promising, cost-effective alternative to traditional silicon-based solar cells. irjet.net The efficiency of a DSSC heavily relies on the properties of the sensitizing dye, which absorbs light and injects electrons into a semiconductor layer. nih.gov Researchers are continuously searching for new organic dyes with superior light-harvesting capabilities. rsc.org
The naphthalene scaffold has been incorporated into various organic dyes designed for DSSCs. nih.gov In some designs, the naphthalene unit acts as a π-conjugated bridge to facilitate charge transfer from a donor to an acceptor group. nih.gov Studies on dyes like 2-naphthol (B1666908) and its derivatives have shown their effectiveness in sensitizing semiconductor nanoparticles like ZnO. irjet.net While specific studies on this compound in DSSCs are not detailed, its classification as a multifunctional dye suitable for this application suggests it is a candidate for such research. medchemexpress.comcaltagmedsystems.co.uk Its structural components could be systematically modified to optimize its absorption spectrum and electrochemical properties for better solar cell performance.
Emerging Research Directions and Interdisciplinary Opportunities
The convergence of synthetic chemistry, materials science, and biology opens new avenues for compounds like this compound. Current research trends focus on using foundational molecules to build complex, three-dimensional structures with novel functions.
One emerging area is the use of photoredox catalysis to create challenging chemical bonds, enabling the synthesis of complex chiral molecules that are important in medicinal chemistry. nih.gov The structural motifs within this compound make it a relevant substrate for such advanced synthetic methodologies. Furthermore, the cyano group itself is a versatile functional handle. Cyano-substituted phthalocyanine (B1677752) complexes, for example, have been studied for their catalytic properties, which can be tuned by modifying the peripheral substituents. mdpi.com This highlights the potential for developing novel catalysts based on the cyanonaphthalene structure.
The inherent fluorescence of the naphthalene core also presents opportunities in the field of organic electronics. Naphthalene derivatives are being investigated for their potential in organic light-emitting diodes (OLEDs) and as organic semiconductors. researchgate.net The combination of the fluorescent naphthyl group with the benzyloxy and nitrile functionalities in a single molecule could lead to the development of new materials with unique optoelectronic properties, creating interdisciplinary opportunities that bridge chemistry, physics, and materials engineering.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The synthesis and optimization of complex organic molecules like this compound are entering a new era driven by the integration of artificial intelligence (AI) and machine learning (ML). While specific ML models for the direct synthesis of this compound are not yet detailed in published literature, the established success of AI in predicting chemical reaction outcomes provides a clear blueprint for future research. These technologies are moving chemistry from a trial-and-error paradigm to a predictive and data-driven science. arxiv.org
Researchers have successfully developed ML models, such as the "random forest" algorithm, capable of accurately predicting reaction yields by analyzing multiple reaction components simultaneously. eurekalert.org This approach has proven effective for various reactions, suggesting its potential applicability to optimize the synthesis of this compound. eurekalert.org The core principle involves training the algorithm on a dataset of reactions where components like catalysts, bases, solvents, and temperature are varied. The model then learns the complex, often non-linear relationships between these parameters and the final product yield. arxiv.orgeurekalert.org
Furthermore, AI is being harnessed to predict optimal reaction conditions, such as the most suitable solvent for a given transformation. chemrxiv.org Recent studies have demonstrated data-driven models that can predict the best solvent for a wide range of organic reactions with high accuracy, a crucial factor for achieving efficiency and selectivity. chemrxiv.org This capability would be invaluable in developing a robust synthesis protocol for this compound, ensuring high conversion rates and minimizing side-product formation.
Table 1: Conceptual Machine Learning Model Parameters for Optimizing the Synthesis of this compound
| Input Parameter | Variable Type | Example Values/Descriptors | Predicted Outcome |
| Substrate | Categorical/Fingerprint | 2-Naphthylacetonitrile | Yield (%) |
| Reagent | Categorical/Fingerprint | Benzyl (B1604629) Bromide, Benzyl Chloride | |
| Base | Categorical/Numeric | K₂CO₃, NaH, DBU (pKa, concentration) | |
| Solvent | Categorical/Numeric | Acetonitrile (B52724), DMF, DMSO (Dielectric constant) | |
| Temperature | Continuous | 25°C, 50°C, 80°C | |
| Catalyst | Categorical/Descriptor | Phase-Transfer Catalyst (e.g., TBAB) |
Exploration of Sustainable and Green Chemistry Methodologies
The principles of green and sustainable chemistry are increasingly critical in modern organic synthesis, aiming to reduce environmental impact, improve safety, and enhance efficiency. The production of this compound can be significantly improved by incorporating these methodologies, moving away from traditional processes that may rely on hazardous materials and generate substantial waste.
A primary focus of green chemistry is the replacement of hazardous solvents with safer, more environmentally benign alternatives. mt.com For instance, solvents like dichloromethane, once common, are now often replaced with greener options such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from biorenewable sources. mt.com Research has shown that modifying processes to use such green solvents, sometimes in combination with co-solvents like acetic acid, can achieve yields nearly equivalent to traditional methods while significantly improving the environmental profile of the synthesis. mt.com
Another powerful green chemistry tool is biocatalysis. The use of engineered enzymes to perform specific chemical transformations offers numerous advantages, including high selectivity, milder reaction conditions (often in aqueous media), and a reduction in the number of synthetic steps. mt.com For a potential synthesis of this compound, a hypothetical biocatalytic step could be envisioned to introduce a functional group under mild conditions, replacing multiple steps required in a classical chemical synthesis. mt.com
Furthermore, flow chemistry, facilitated by microreaction technology, presents a sustainable alternative to traditional batch processing. rsc.org Continuous flow systems offer superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions. This technology can lead to higher yields and purity, reducing downstream processing and waste. rsc.orgacsgcipr.org The synthesis of related nitrile compounds has been a subject of process optimization to achieve high purity and yield, which aligns with the goals of green chemistry by maximizing atom economy and minimizing by-products. google.comgoogle.com Applying flow technology to the synthesis of this compound could lead to a more efficient, scalable, and sustainable manufacturing process.
Table 2: Comparison of Hypothetical Traditional vs. Green Synthesis Route for this compound
| Metric | Hypothetical Traditional Route | Potential Green Chemistry Route | Sustainability Advantage |
| Solvent | Dichloromethane, Dimethylformamide (DMF) | 2-Methyltetrahydrofuran (2-MeTHF), Ethanol, Water mt.com | Reduced toxicity, improved biodegradability, use of renewable feedstocks. |
| Catalysis | Stoichiometric strong base (e.g., NaH) | Phase-transfer catalysis or Biocatalysis (enzyme) mt.com | Milder conditions, higher selectivity, reduced waste from reagents. |
| Process Technology | Batch Reactor | Continuous Flow Reactor rsc.org | Enhanced safety, better process control, higher throughput, and reduced waste. |
| Energy Consumption | High temperature reflux | Lower temperature, potentially ambient | Reduced energy footprint and operational costs. |
| Waste Generation (E-Factor) | High (>>10 kg waste/kg product) | Low (<5 kg waste/kg product) | Significant reduction in chemical waste, aligning with the 12 Principles of Green Chemistry. rsc.org |
Q & A
Basic Research Questions
Q. What methodological considerations are essential when employing 2-(Benzyloxy)-2-(2-naphthyl)acetonitrile in fluorescence-based cellular imaging studies?
- Answer : This compound is a multifunctional fluorescent dye used for tracking biomolecules and analyzing cellular structures. Key considerations include:
- Concentration Optimization : Titrate concentrations (e.g., 1–50 µM) to balance signal intensity and cytotoxicity .
- Control Experiments : Use negative controls (e.g., unstained cells) to account for autofluorescence.
- Solvent Compatibility : Ensure compatibility with imaging buffers (e.g., avoid precipitation in aqueous media).
- Photostability : Assess bleaching rates under prolonged illumination to adjust exposure times.
Q. What synthetic routes are reported for this compound, and how do reaction conditions influence yield?
- Answer : Common routes include:
- Nucleophilic Substitution : Reacting 2-naphthol derivatives with benzyl-protected cyanomethyl intermediates.
- Cyanation : Introducing the nitrile group via Knoevenagel condensation or metal-catalyzed reactions.
- Table 1 : Example reaction conditions and yields:
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Knoevenagel Condensation | Piperidine | Ethanol | 80 | 65–70 |
| Palladium-Catalyzed | Pd(OAc)₂ | DMF | 120 | 75–80 |
Q. How should researchers handle and store this compound to ensure stability?
- Answer :
- Storage : Keep in airtight containers at –20°C under inert gas (e.g., N₂) to prevent hydrolysis.
- Decomposition Risks : Monitor for color changes (yellowing indicates degradation).
- Safety Protocols : Use PPE (gloves, goggles) and fume hoods; refer to SDS guidelines for spill management .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its pharmacological activity?
- Answer : Analog design strategies include:
- Substituent Engineering : Adding electron-donating groups (e.g., –OCH₃) to the benzyl ring to improve binding affinity.
- Nitrile Replacement : Testing carbonyl or amide groups to modulate enzyme inhibition (e.g., SMS1 inhibitors like Dy105 show IC₅₀ < 20 µM ).
- Pharmacokinetic Optimization : Introducing polar groups to improve aqueous solubility for in vivo studies.
Q. What experimental approaches resolve discrepancies in fluorescence intensity data across different cellular models?
- Answer : Discrepancies may arise from:
- Cellular Permeability : Use permeability enhancers (e.g., DMSO ≤0.1%) or validate uptake via flow cytometry.
- Microenvironment Effects : Adjust pH (6.5–7.5) to stabilize fluorescence; test in hypoxia-mimicking conditions.
- Quantitative Normalization : Normalize signals to internal standards (e.g., co-stained reference dyes) .
Q. How can computational modeling predict the bioactivity of this compound derivatives?
- Answer :
- Homology Modeling : Build 3D structures of target proteins (e.g., SMS1) using tools like Rosetta or MODELLER .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions to assess binding stability (e.g., RMSD < 2 Å).
- QSAR Studies : Correlate substituent properties (e.g., logP, polar surface area) with inhibitory activity.
Q. What crystallographic techniques characterize the solid-state structure of this compound derivatives?
- Answer :
- X-ray Diffraction (XRD) : Resolve bond lengths and angles (e.g., C–C bond precision ±0.01 Å) .
- Thermal Analysis : Use DSC to determine melting points (e.g., 77–78°C ) and polymorphic transitions.
Data Contradiction Analysis
Q. Why might this compound exhibit variable enzymatic inhibition across studies?
- Answer : Variations may stem from:
- Assay Conditions : Differences in pH, ionic strength, or cofactor availability (e.g., Mg²⁺ for kinases).
- Enzyme Isoforms : Confirm isoform specificity (e.g., SMS1 vs. SMS2 ).
- Data Validation : Replicate results using orthogonal assays (e.g., fluorescence quenching vs. radiometric).
Methodological Tables
Table 2 : Key Parameters for Fluorescence Imaging
| Parameter | Optimal Range | Reference Method |
|---|---|---|
| Excitation λ | 350–380 nm | Confocal microscopy |
| Emission λ | 420–450 nm | |
| Detection Limit | 10 nM–1 µM |
Table 3 : Toxicity Profiling (CC₅₀ Data for Analogous Compounds)
| Compound | Cell Line | CC₅₀ (µM) |
|---|---|---|
| Dy105 | HEK293 | 250 |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
